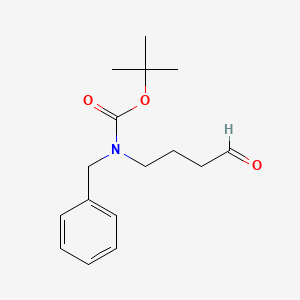

tert-Butyl benzyl(4-oxobutyl)carbamate

概要

説明

tert-Butyl benzyl(4-oxobutyl)carbamate is an organic compound with the molecular formula C16H23NO4. It is a derivative of butyraldehyde, where the amino group is protected by a benzyl and tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and medicinal chemistry due to its reactivity and protective groups.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl benzyl(4-oxobutyl)carbamate typically involves the following steps:

Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Benzylation: The protected amine is then benzylated using benzyl chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Aldehyde Formation: The final step involves the formation of the aldehyde group. This can be achieved by oxidation of the corresponding alcohol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

tert-Butyl benzyl(4-oxobutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The benzyl group can be removed through hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Palladium on carbon (Pd/C), hydrogen gas

Major Products Formed

Oxidation: 4-[Benzyl(tert-butoxycarbonyl)amino]butyric acid

Reduction: 4-[Benzyl(tert-butoxycarbonyl)amino]butanol

Substitution: 4-(tert-butoxycarbonyl)amino]butyraldehyde

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₉H₁₇NO₃

- Molecular Weight : 187.24 g/mol

- IUPAC Name : tert-butyl N-(4-oxobutyl)carbamate

- CAS Number : 84766-90-5

The compound features a tert-butyl group, which imparts steric bulk and influences solubility, along with a 4-oxobutyl chain that contributes to its reactivity and binding properties.

Organic Synthesis

tert-Butyl benzyl(4-oxobutyl)carbamate serves as an effective protecting group for amines during organic synthesis. This application is crucial for facilitating the formation of complex molecules without interference from amine functionalities. It can be removed under mild acidic conditions, allowing for selective functionalization of other groups.

Medicinal Chemistry

The compound is increasingly utilized in drug design and development due to its structural properties that enhance biological activity. The carbamate moiety is a key structural feature in many pharmaceuticals, contributing to their efficacy and stability. Its applications include:

- Synthesis of Drug Intermediates : It plays a role in creating intermediates for various therapeutic agents.

- Enzyme Inhibition Studies : Research indicates that the compound can inhibit specific enzymes, making it a candidate for treating diseases linked to enzyme dysfunction, such as Alzheimer's disease.

Studies have shown that this compound exhibits significant biological activities:

- Anti-inflammatory Effects : The compound has been tested for its ability to reduce inflammation in animal models, with promising results indicating potential therapeutic applications.

- Antimicrobial Properties : It has demonstrated effectiveness against certain bacterial strains, suggesting its utility in developing antimicrobial agents.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Results showed a significant reduction in AChE activity, indicating potential use in neurodegenerative disease treatments.

Case Study 2: Anti-inflammatory Activity

In vivo studies assessed the anti-inflammatory effects of the compound using carrageenan-induced paw edema models in rats. The results indicated a notable reduction in edema compared to control groups, suggesting its potential as an anti-inflammatory therapeutic agent.

作用機序

The mechanism of action of tert-Butyl benzyl(4-oxobutyl)carbamate involves its reactivity due to the presence of the aldehyde group and the protective Boc group. The aldehyde group can undergo nucleophilic addition reactions, while the Boc group provides stability and prevents unwanted side reactions. The benzyl group can be selectively removed to expose the amine functionality for further reactions.

類似化合物との比較

tert-Butyl benzyl(4-oxobutyl)carbamate can be compared with similar compounds such as:

4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

4-[Benzyl(tert-butoxycarbonyl)amino]butanol: Similar structure but with an alcohol group instead of an aldehyde.

4-(tert-butoxycarbonyl)amino]butyraldehyde: Lacks the benzyl group, making it less stable but more reactive.

The uniqueness of this compound lies in its combination of protective groups and reactivity, making it a versatile intermediate in organic synthesis.

特性

分子式 |

C16H23NO3 |

|---|---|

分子量 |

277.36 g/mol |

IUPAC名 |

tert-butyl N-benzyl-N-(4-oxobutyl)carbamate |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17(11-7-8-12-18)13-14-9-5-4-6-10-14/h4-6,9-10,12H,7-8,11,13H2,1-3H3 |

InChIキー |

FXNOKTJWBRTCKI-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)N(CCCC=O)CC1=CC=CC=C1 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。